Product packaging for Ethyl 3-phenylpiperazine-1-carboxylate(Cat. No.:CAS No. 904814-49-9)

Ethyl 3-phenylpiperazine-1-carboxylate

Cat. No.: B1597557
CAS No.: 904814-49-9
M. Wt: 234.29 g/mol
InChI Key: XTUSUBACDGCSGD-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry and its Derivatives

The significance of Ethyl 3-phenylpiperazine-1-carboxylate is best understood by first examining the foundational roles of its core components in medicinal chemistry.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in drug design and development, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. mdpi.com The presence of two nitrogen atoms allows for modifications to tune the molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. mdpi.com

Historically, piperazine and its derivatives have been employed in a wide range of therapeutic areas, including as anthelmintics, antihistamines, and antipsychotics. researchgate.netnih.gov In contemporary medicinal chemistry, the piperazine scaffold continues to be a key component in the design of new therapeutic agents, particularly in the development of drugs targeting the central nervous system (CNS). researchgate.net The structural rigidity and the ability of the nitrogen atoms to form hydrogen bonds contribute to its successful application in creating compounds with high affinity for various biological targets. mdpi.comresearchgate.net

Carboxylate esters are a common functional group in pharmaceuticals, often utilized as part of a prodrug strategy. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. By converting a polar carboxylic acid group into a less polar ester, the lipophilicity of a drug can be increased, which can enhance its absorption and bioavailability. amadischem.com Once absorbed, the ester is typically hydrolyzed by metabolic enzymes called esterases to release the active carboxylic acid. amadischem.com

Beyond their role in prodrugs, ester functionalities can also be integral parts of the pharmacophore, the portion of a molecule that interacts with a biological target to elicit a response. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. amadischem.com

Research Gaps and Opportunities Pertaining to this compound

A thorough review of the scientific literature reveals a notable scarcity of academic research focused specifically on this compound. While the broader class of phenylpiperazines has been extensively studied, this particular ethyl carboxylate derivative remains largely unexplored in published research. This lack of specific data presents both a challenge and an opportunity.

The primary research gap is the absence of comprehensive studies on its synthesis, characterization, and biological activity. While synthetic methods for similar compounds, such as 1-alkyl-3-phenylpiperazines, have been described, a dedicated investigation into the optimal synthesis of this compound is warranted. researchgate.net Furthermore, there is a lack of publicly available spectroscopic and physicochemical data for this specific compound.

This gap presents a clear opportunity for further research. The unique combination of the 3-phenylpiperazine core with an ethyl carboxylate group at the N1 position suggests potential for novel pharmacological properties. Investigation into its biological activity could uncover new therapeutic applications.

Scope and Objectives of Academic Inquiry on this compound

Future academic inquiry into this compound should be directed toward systematically addressing the existing research gaps. The primary objectives of such research would be to:

Develop and optimize a synthetic route to produce this compound in high yield and purity. This could involve adapting existing methods for N-alkylation and N-acylation of piperazine derivatives.

Thoroughly characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to establish a definitive set of spectroscopic data.

Determine its key physicochemical properties , such as solubility, lipophilicity (LogP), and pKa, which are crucial for predicting its pharmacokinetic behavior.

Conduct preliminary biological screening to explore its potential pharmacological activities. Based on the activities of related phenylpiperazine compounds, this could include assays for CNS activity, such as receptor binding assays for serotonin (B10506) or dopamine (B1211576) receptors.

Detailed Research Findings

Due to the limited specific research on this compound, this section will draw upon findings for closely related compounds to infer potential characteristics and areas of interest.

Interactive Data Tables

The following tables provide a summary of known data for related compounds and predicted data for this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compoundC13H18N2O2234.291.9
1-Phenylpiperazine (B188723)C10H14N2162.231.09
tert-Butyl 3-phenylpiperazine-1-carboxylateC15H22N2O2262.352.8

Data for 1-Phenylpiperazine and tert-Butyl 3-phenylpiperazine-1-carboxylate are from experimental or calculated values in public databases. Data for this compound is predicted.

Table 2: Spectroscopic Data for a Closely Related Compound: 1-Ethyl-3-phenylpiperazine (B1340449)

Spectroscopic TechniqueKey Signals
Infrared (IR) Spectroscopy (neat, cm-1)3268, 2944, 2809, 1603, 1470, 756, 700

This data is for 1-ethyl-3-phenylpiperazine as reported by Rao et al. (2025) and serves as a reference for potential spectroscopic features of the title compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1597557 Ethyl 3-phenylpiperazine-1-carboxylate CAS No. 904814-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-9-8-14-12(10-15)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUSUBACDGCSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378051
Record name Ethyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-49-9
Record name Ethyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 3 Phenylpiperazine 1 Carboxylate and Its Analogues

Retrosynthetic Analysis of the Ethyl 3-phenylpiperazine-1-carboxylate Scaffold

A logical retrosynthetic analysis of this compound reveals several key disconnections, highlighting the primary strategies for its construction. The most apparent disconnection is at the N1-C(O) bond of the carbamate (B1207046), leading back to 3-phenylpiperazine and ethyl chloroformate. This approach relies on the availability of the core 3-phenylpiperazine ring.

Further disconnection of the 3-phenylpiperazine ring itself suggests two main pathways. A C-N bond disconnection approach points towards precursors such as a suitably substituted 1,2-diaminoethane derivative and a styrene-derived electrophile. For instance, reaction of N-benzylethylenediamine with a styrene (B11656) oxide or a 2-halo-1-phenylethanol derivative could form the piperazine (B1678402) ring.

Alternatively, a double C-N bond disconnection strategy can be envisioned, involving the cyclization of a precursor containing both nitrogen atoms and the carbon backbone. One such approach involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034). nih.gov A key intermediate in many syntheses is the corresponding lactam, 2-oxo-3-phenylpiperazine, which can be formed from precursors like α-bromophenylacetic acid ester and ethylenediamine (B42938). nih.gov Subsequent reduction of the lactam and functionalization of the nitrogen atoms provides a versatile route to the target molecule and its analogues. researchgate.netgoogle.com

Direct Synthesis Routes to this compound

The direct synthesis of this compound and its analogues often employs palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. bristol.ac.uknih.govnumberanalytics.com These methods allow for the efficient formation of the N-aryl bond, a key step in many synthetic sequences.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of N-arylpiperazines. Key parameters that are often varied include the choice of palladium catalyst, ligand, base, and solvent. bristol.ac.ukresearchgate.net For instance, in the Buchwald-Hartwig amination of aryl halides with piperazine, a systematic screening of these components can lead to significant improvements in reaction efficiency.

A study on the palladium-catalyzed amination of aryl chlorides demonstrated that the choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov The base also plays a significant role, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3). The reaction temperature and time are also optimized to ensure complete conversion while minimizing side product formation.

Table 1: Optimization of Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis This table is a representative example based on findings in the literature and does not represent a single specific study.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2P(t-Bu)3NaOtBuToluene10085
2Pd2(dba)3XPhosLHMDSDioxane9092
3Pd(OAc)2RuPhosCs2CO3DMF11078
4PdCl2(dppf)dppfK3PO4Toluene10065

Catalyst Systems and Solvent Effects in Synthesis

The choice of catalyst system, comprising a palladium precursor and a supporting ligand, is paramount in directing the outcome of the synthesis. Different generations of Buchwald-Hartwig ligands, such as XPhos, SPhos, and RuPhos, have been developed to improve catalytic activity and substrate scope. acs.org Nickel-based catalyst systems have also been explored as a more economical alternative to palladium for the N-arylation of piperazine. researchgate.netlookchem.com

The solvent can have a profound impact on the reaction rate and selectivity of palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netwhiterose.ac.uk Polar aprotic solvents like N,N-dimethylformamide (DMF) and dioxane are commonly used. researchgate.net In some cases, solvent-free conditions have been developed to provide a more environmentally friendly approach. nih.govacs.org The solvent can influence the solubility of the reactants and catalyst, as well as stabilize charged intermediates in the catalytic cycle. researchgate.net

Asymmetric Synthesis Approaches to Enantiopure this compound

The development of asymmetric methods to access enantiomerically pure 3-substituted piperazines is of great importance, as the biological activity of these compounds is often stereospecific.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.govrsc.orgwikipedia.org These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral piperazines, amino acids from the chiral pool are often employed as starting materials. rsc.orgrsc.orgwikipedia.orgmdpi.comslideshare.netresearchgate.net For example, (R)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org The auxiliary is later removed to afford the desired enantiopure product.

Catalytic asymmetric synthesis offers a more atom-economical approach. nih.govorganic-chemistry.orgnih.govresearchgate.netrsc.org This involves the use of a chiral catalyst to generate a stereogenic center. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be further converted to the corresponding piperazines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to synthesize enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines and can be conceptually extended to piperazines. organic-chemistry.orgnih.gov

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Piperazine Synthesis This table provides representative examples from the literature.

ApproachChiral Source/CatalystKey TransformationDiastereomeric/Enantiomeric ExcessReference
Chiral Auxiliary(R)-PhenylglycinolCondensation and cyclizationHigh de rsc.org
Chiral PoolS-PhenylalanineMulti-step synthesisHigh ee nih.gov
Catalytic AsymmetricPd-catalyzed decarboxylative allylic alkylation(S)-(CF3)3-tBuPHOX ligandup to 99% ee nih.gov
Catalytic AsymmetricRh-catalyzed reductive Heck reaction(S)-Segphos ligandup to 99% ee organic-chemistry.org

Resolution Techniques for Enantiomeric Separation

Classical resolution of a racemic mixture is a widely used method to obtain enantiomerically pure compounds. wikipedia.org This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. nih.govresearchgate.netrsc.orgmdpi.com The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org The desired enantiomer can then be liberated from the separated diastereomeric salt.

Alternatively, chiral chromatography provides a powerful tool for the analytical and preparative separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the enantiomers of 3-phenylpiperazine derivatives. nih.gov Various types of CSPs, including those based on polysaccharides, are commercially available and can be screened to find the optimal conditions for separation.

Synthesis of Structural Analogues and Derivatives of this compound

The generation of analogues of this compound can be systematically approached by modifying three key regions of the molecule: the phenyl moiety, the piperazine ring itself, and the carboxylate ester function. Such modifications are crucial for tuning the pharmacological and pharmacokinetic properties of the resulting compounds.

Introducing substituents onto the phenyl ring of the 3-phenylpiperazine scaffold is a common strategy to modulate biological activity. This can be achieved either by starting with a pre-substituted phenyl precursor or by direct functionalization of the phenyl ring in a later synthetic step.

A variety of substituted phenylpiperazines have been synthesized for different applications. For instance, in the development of acaricides, derivatives have been prepared starting from substituted anilines. One such route involves the sulfonylation of 2-substituted 4-methylaniline, followed by reduction, alkylation, and subsequent cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. nih.gov This approach allows for the introduction of substituents like fluorine and trifluoroethylsulfanyl groups onto the phenyl ring. nih.gov

In the context of drug discovery, N-arylpiperazines are often synthesized via palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. mdpi.com For example, the synthesis of Flibanserin, a drug used to treat hypoactive sexual desire disorder, started with the commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, highlighting the use of a pre-functionalized phenyl precursor. mdpi.com Similarly, the synthesis of the kinase inhibitor Avapritinib involves a Grignard reaction with 4-fluorophenyl magnesium bromide to introduce a substituted benzoyl moiety. nih.gov

Table 1: Examples of Synthetic Strategies for Phenyl Moiety Modification

Starting Material/Precursor Reaction Type Resulting Analogue/Derivative Reference
2-Substituted 4-methylaniline Sulfonylation, reduction, alkylation, cyclization 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine nih.gov
1-[3-(Trifluoromethyl)phenyl]piperazine Alkylation Flibanserin mdpi.com
N-Boc-piperazine / Weinreb amide intermediate Grignard Reaction 4-Fluorobenzoyl piperazine derivative (Avapritinib intermediate) nih.gov
1-Bromo-4-nitrobenzene / N-ethylpiperazine Condensation, hydrogenation 4-(4-Aminophenyl)-1-ethylpiperazine (Infigratinib intermediate) mdpi.com

While substitutions at the nitrogen atoms of the piperazine ring are well-established, functionalization of the carbon backbone of the ring presents a greater synthetic challenge and offers a pathway to novel chemical entities. mdpi.com Less than 20% of piperazines used in medicinal chemistry research feature substituents on the carbon atoms of the heterocycle. mdpi.com

Recent advances have focused on direct C-H functionalization methods. Visible-light photoredox catalysis has emerged as a mild and green alternative to traditional methods for C-H arylation, vinylation, and alkylation of the piperazine ring. mdpi.comorganic-chemistry.org For example, substituted acridinium (B8443388) salts have been used as organic photocatalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.com Another strategy involves the direct α-lithiation of N-Boc piperazines, which is particularly useful for introducing acyl groups at the C2 position. mdpi.com

A modular synthesis for 2,6-disubstituted piperazines has been developed where a key step is a highly diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org Furthermore, a five-step synthetic route starting from optically pure amino acids can produce 2,3-substituted piperazine acetic acid esters. nih.gov This method was successfully applied to the synthesis of a 3-phenyl substituted-2-piperazine acetic acid ester, a structure closely related to the parent compound of this article. nih.gov

Table 2: Methods for Substitution on the Piperazine Ring

Method Position of Substitution Key Reagents/Conditions Notes Reference
Organic Photoredox C-H Alkylation α-Carbon Acridinium salts, α,β-unsaturated carbonyls Compatible with N,N-bis-Boc-piperazine for selective mono-alkylation. mdpi.com
Direct C-H Lithiation α-Carbon (C2) n-Butyllithium/(-)-sparteine Diastereoselective introduction of acyl groups. mdpi.com
Intramolecular Hydroamination C2, C6 Substrates from amino acids Modular synthesis for 2,6-disubstituted piperazines. organic-chemistry.org
Annulation of 1,2-Diamine C2, C3 Amino acid precursors, bromoethyldiphenylsulfonium triflate Route to 3-substituted piperazine-2-acetic acid esters. nih.gov

The ethyl carboxylate group in this compound is a versatile handle for further chemical modification. Standard transformations can convert the ester into a variety of other functional groups, thereby expanding the chemical space and modulating the properties of the molecule.

Common derivatizations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. This introduces a polar, ionizable group.

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com This transformation removes the carbonyl and introduces a hydrogen bond donor.

Amidation: The ester can be converted into a wide range of amides. This can be achieved by direct reaction with an amine, often at elevated temperatures, or more commonly by first hydrolyzing the ester to the carboxylic acid, activating it (e.g., as an acid chloride or with coupling reagents like HATU or HOBt), and then reacting it with a primary or secondary amine. The synthesis of Vilazodone, for example, involved the transformation of a carbethoxy group into a carboxamide. mdpi.com Another example is the conversion of an ester to a Weinreb amide, which is a useful intermediate for further reactions like the introduction of ketone functionalities. nih.gov

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, which can influence solubility and metabolic stability.

Table 3: Derivatization Reactions of the Carboxylate Ester

Reaction Reagent(s) Product Functional Group Example Application Reference
Reduction Lithium aluminum hydride (LiAlH₄) Primary alcohol (-CH₂OH) Synthesis of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine. google.com
Amidation 1. Hydrolysis (NaOH) 2. Amine, coupling agent Carboxamide (-C(O)NR₂) Synthesis of Vilazodone. mdpi.com
Weinreb Amidation N,O-Dimethylhydroxylamine Weinreb Amide (-C(O)N(Me)OMe) Intermediate in Avapritinib synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. The synthesis of piperazine derivatives is an area where these principles are being actively applied.

Key green chemistry strategies relevant to the synthesis of this compound and its analogues include:

Use of Greener Solvents and Reagents: A significant green approach is the replacement of hazardous solvents and reagents. For example, using piperazine itself as a solvent in the synthesis of arylpiperazines is both eco-friendly and cost-effective. organic-chemistry.org Dimethyl carbonate (DMC) has been highlighted as a low-toxicity, green methylating agent, offering an alternative to highly toxic reagents like dimethyl sulfate. google.com

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Photoredox catalysis, particularly with organic, metal-free catalysts, provides a sustainable and milder method for C-H functionalization reactions compared to classical methods that may rely on stoichiometric and toxic reagents. mdpi.com These reactions can often be performed under ambient conditions with visible light as the energy source. organic-chemistry.org

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can dramatically reduce reaction times and often improve yields. mdpi.com These methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles and align with green chemistry goals by reducing energy consumption. mdpi.com The transition of synthetic methods from batch to continuous flow conditions, as demonstrated with some photoredox reactions, also offers advantages in safety, efficiency, and scalability. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Methods like the direct C-H functionalization are inherently more atom-economical than multi-step sequences involving protection and deprotection steps. mdpi.com

Table 4: Application of Green Chemistry Principles in Piperazine Synthesis

Green Chemistry Principle Specific Application/Method Advantages Reference
Safer Solvents/Reagents Use of piperazine as solvent; Dimethyl carbonate as methylating agent. Eco-friendly, cost-effective, low toxicity. organic-chemistry.orggoogle.com
Catalysis Visible-light organic photoredox catalysis. Metal-free, mild conditions, sustainable energy source. mdpi.com
Energy Efficiency Microwave-assisted synthesis; Continuous flow reactors. Reduced reaction times, improved yields, enhanced safety and scalability. mdpi.commdpi.com
Atom Economy Direct C-H functionalization. Avoids waste from protecting groups and multi-step processes. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Ethyl 3-phenylpiperazine-1-carboxylate. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of each proton and carbon atom in the molecule can be mapped out.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The ethyl group of the carbamate (B1207046) will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The protons on the piperazine (B1678402) ring will present more complex splitting patterns due to their diastereotopic nature and conformational dynamics.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the carbamate is a key diagnostic signal, typically appearing in the range of δ 155-156 ppm. The aromatic carbons will show signals between δ 126 and 142 ppm. The carbons of the ethyl group and the piperazine ring will be found in the upfield region of the spectrum. The presence of conformational isomers, arising from restricted rotation around the carbamate N-C(O) bond and piperazine ring inversion, can lead to the observation of doubled signals in both ¹H and ¹³C NMR spectra at room temperature. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.40-7.20 m
Piperazine-H (methine) 4.60-4.50 m
Carbamate-CH₂ 4.20-4.10 q
Piperazine-H (axial/equatorial) 3.80-2.80 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carbamate) ~155.5
Phenyl-C (quaternary) ~141.0
Phenyl-CH 129.0-127.0
Carbamate-CH₂ ~61.5
Piperazine-CH (methine) ~57.0
Piperazine-CH₂ 50.0-40.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it will show correlations between the ethyl group's methylene and methyl protons, as well as complex correlations among the protons of the piperazine ring, helping to trace the connectivity within this spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the proton at the 3-position of the piperazine ring to its specific carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu It is instrumental in connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the carbamate, confirming the ester linkage. Correlations between the piperazine protons and the phenyl carbons would solidify the connection of these two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenyl group with respect to the piperazine ring.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass is 234.1368 Da. An HRMS measurement yielding a value very close to this, with an error of less than 5 ppm, provides strong evidence for the elemental composition of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester functional group. libretexts.org For this molecule, key fragment ions would likely include the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃). Another significant fragmentation pathway would involve the cleavage of the phenyl group from the piperazine ring. The piperazine ring itself can undergo characteristic cleavages.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Possible Fragment Structure/Identity
205 [M - C₂H₅]⁺
189 [M - OC₂H₅]⁺
177 [M - C₆H₅]⁺
161 [M - C₂H₅O₂]⁺ (loss of ethyl formate)
104 [C₇H₈N]⁺ (phenyl-CH-NH fragment)
91 [C₇H₇]⁺ (tropylium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected around 1700-1720 cm⁻¹ due to the C=O stretching vibration of the carbamate group. The C-N stretching vibrations of the piperazine ring and the carbamate will appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The characteristic out-of-plane bending vibrations for the monosubstituted phenyl group will be present in the fingerprint region, typically around 750 cm⁻¹ and 700 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic ring. The presence of the nitrogen atoms of the piperazine ring can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis of this compound, allowing for the separation of the main compound from starting materials, by-products, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each offering distinct advantages for purity assessment and the quantification of related substances.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative and qualitative analysis of non-volatile compounds like this compound. researchgate.net A robust, stability-indicating HPLC method is crucial for assessing the purity of the compound in bulk batches and for monitoring its stability over time.

Method development typically begins with selecting a suitable stationary phase, most often a reversed-phase column such as a C18 or C8. unodc.org The mobile phase is then optimized to achieve adequate separation of the target compound from any impurities. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). unodc.org Detection is usually performed using a Photo Diode Array (PDA) or UV detector, as the phenyl group provides a strong chromophore. hakon-art.com

Once developed, the method must be rigorously validated according to established guidelines to ensure it is fit for its intended purpose. Validation confirms the method's linearity, precision, accuracy, specificity, and robustness. mdpi.com The precision for quantitative analysis of piperazine derivatives is often found to be high, with relative standard deviation (RSD) values typically below 4%. researchgate.net

Table 1: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaDescription
Linearity (Correlation Coefficient, r²)≥ 0.99Demonstrates a proportional relationship between detector response and analyte concentration over a specified range. tsijournals.com
Precision (RSD%)≤ 2.0% for system precision; ≤ 5.0% for method precisionMeasures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. hakon-art.com
Accuracy (Recovery %)98.0% - 102.0%Assesses the closeness of the test results obtained by the method to the true value, often determined by spiking the sample with a known quantity of the analyte.
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholars.direct
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
RobustnessNo significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Indicates the method's reliability during normal usage.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. researchgate.net While this compound itself has limited volatility, GC analysis can be performed on its more volatile derivatives. Derivatization is a common strategy in the GC analysis of piperazine-containing compounds to improve their thermal stability and chromatographic behavior. semanticscholar.org

For instance, the ethyl carboxylate group could be hydrolyzed and the resulting secondary amine, 3-phenylpiperazine, could be acylated or silylated. A simple and effective GC method has been developed for related piperazine compounds using a DB-17 column with helium as the carrier gas and a flame ionization detector (FID). hakon-art.comresearchgate.net The temperature program is optimized to ensure separation from other volatile impurities or derivatization by-products. hakon-art.comresearchgate.net GC-MS is particularly useful for qualitative analysis, as the mass spectra of piperazine derivatives provide characteristic fragmentation patterns that aid in their identification. researchgate.netnih.gov

Table 2: Example GC Parameters for Piperazine Derivative Analysis

ParameterTypical Setting
ColumnDB-17, 30 m x 0.53 mm, 1µm film thickness hakon-art.comresearchgate.net
Carrier GasHelium at a flow of 2 mL/min hakon-art.comresearchgate.net
Injector Temperature250°C hakon-art.comresearchgate.net
Detector (FID) Temperature260°C hakon-art.comresearchgate.net
Oven ProgramInitial 150°C (10 min), ramp at 35°C/min to 260°C (2 min) hakon-art.comresearchgate.net
Injection Volume1.0 µL hakon-art.comresearchgate.net
DiluentMethanol hakon-art.comresearchgate.net

The presence of a stereocenter at the C3 position of the piperazine ring means that this compound exists as a pair of enantiomers (R and S). Since enantiomers can have different pharmacological and toxicological profiles, it is often necessary to control the enantiomeric purity of the compound. Chiral chromatography is the most reliable method for separating and quantifying enantiomers. openochem.org

This separation is achieved by creating a chiral environment where the two enantiomers interact differently. openochem.orgkhanacademy.org There are two main approaches:

Direct Separation: This involves using a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®), are widely used for this purpose. researchgate.netnih.gov The enantiomers form transient diastereomeric complexes with the chiral stationary phase, which have different energies and thus different retention times, allowing for their separation. openochem.org

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov

For this compound, a direct method using a chiral HPLC column would be the preferred approach for determining enantiomeric excess.

Table 3: Strategies for Chiral Separation of Phenylpiperazine Analogs

MethodStationary PhasePrincipleReference Application
Direct Chiral HPLCCellulose tris-(4-methyl benzoate) (e.g., Chiralcel OJ-H)Enantiomers interact differently with the chiral polymer coated on the silica (B1680970) support, leading to separation.Resolution of mexiletine (B70256) and phenyllactic acid enantiomers. researchgate.net
Direct Chiral HPLCCyclodextrin-based (e.g., Cyclobond I)Enantiomers form inclusion complexes of varying stability with the cyclodextrin (B1172386) cavity.Separation of halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines. nih.gov
Indirect Chiral HPLCStandard Achiral (e.g., RP-18)Enantiomers are first reacted with a single enantiomer of a chiral reagent to form diastereomers, which are then separated.Separation of diastereomeric amides formed from racemic amines and (+)-(S)-acetylmandelic acid. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Typically, single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent. nih.gov The analysis reveals that the piperazine ring in such compounds almost invariably adopts a stable chair conformation. nih.govnih.gov The bulky phenyl group at the C3 position is expected to occupy an equatorial position to minimize steric hindrance. The ethyl carboxylate group at the N1 position would also have a defined orientation relative to the ring. The crystal packing is stabilized by a network of intermolecular interactions, which may include weak C-H···O hydrogen bonds. nih.gov

Table 4: Representative Crystallographic Data for a Phenylpiperazine Derivative (1-benzoyl-4-phenylpiperazine)

ParameterValue
Chemical FormulaC₁₇H₁₇BrN₂O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
Piperazine Ring ConformationChair nih.gov
Key Torsion Angle (N1—C11—C12—C13)46.4 (4)° nih.gov
Intermolecular InteractionsWeak C—H⋯O contacts nih.gov

Data from a related structure, 1-(4-bromobenzoyl)-4-phenylpiperazine, is presented for illustrative purposes.

Computational Chemistry and Theoretical Studies on Ethyl 3 Phenylpiperazine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of a molecule, which fundamentally govern its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like ethyl 3-phenylpiperazine-1-carboxylate, DFT calculations, often using a basis set like B3LYP/6-31G+(d,p), can determine its optimized three-dimensional geometry, vibrational frequencies, and a suite of electronic parameters.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial indicators of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In studies of similar phenylpiperazine derivatives, the HOMO is often located on the electron-rich phenyl and piperazine (B1678402) moieties, while the LUMO is distributed more broadly, indicating potential sites for electron donation and acceptance, respectively. mdpi.com

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These include electronegativity (χ), which measures electron-attracting power, and chemical hardness (η), which indicates resistance to change in electron distribution. Another important parameter is the global electrophilicity index (ω), which helps in predicting how the molecule might behave in reactions. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT visualize the charge distribution across the molecule's surface. For this compound, an MEP map would likely reveal negative potential (red/yellow regions) around the carbonyl oxygen atoms of the ethyl carboxylate group, identifying them as likely sites for electrophilic attack. In contrast, positive potential (blue regions) would be expected around the N-H proton of the piperazine ring, indicating a potential hydrogen bond donor site.

Table 1: Illustrative Quantum Chemical Parameters for Phenylpiperazine Analogs This table presents representative data from DFT calculations on structurally related piperazine derivatives to illustrate the typical values obtained in such studies.

ParameterRepresentative Value (a.u.)DescriptionSource
HOMO Energy-0.235Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.com
LUMO Energy-0.048Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com
Energy Gap (ΔE)0.187Difference between LUMO and HOMO energies; a key indicator of chemical reactivity. mdpi.com
Electronegativity (χ)0.1415A measure of the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η)0.0935Represents the molecule's resistance to deformation of its electron cloud. mdpi.com
Global Electrophilicity (ω)0.107An index that quantifies the electrophilic nature of the molecule. mdpi.com

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), offer an alternative to DFT. These methods are computationally more demanding but can provide highly accurate results without reliance on empirical parameters. They are often used to benchmark DFT results and are particularly valuable for systems where electron correlation effects are significant. For this compound, ab initio calculations could be used to refine its geometry and provide a more detailed understanding of its conformational energy landscape. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed to predict its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of a ligand within the active site of a target protein. researchgate.net Studies on analogous N-phenylpiperazine derivatives have shown that these molecules can bind to a variety of receptors, such as α1-adrenoceptors and topoisomerase. rsc.orgnih.gov The binding is typically driven by a combination of forces. rsc.org For this compound, key interactions would likely involve:

Hydrogen Bonds: The piperazine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors or donors. rsc.org

Hydrophobic and π-type Interactions: The phenyl ring is capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket. rsc.orgnih.gov

Docking algorithms score the different poses to estimate binding affinity, helping to prioritize compounds for further experimental testing. nih.gov Research on similar structures has successfully used docking to elucidate binding mechanisms, showing, for example, that the phenylpiperazine part of a molecule can slide between nucleic acid bases in DNA. nih.gov

The three-dimensional shape of a molecule is critical to its biological function. This compound has several rotatable bonds, allowing it to adopt multiple conformations. The piperazine ring itself typically exists in a chair conformation, but boat or twist-boat forms are also possible. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel derivatives before they are synthesized. nih.gov

For derivatives of this compound, a QSAR study would involve generating a dataset of related compounds with varying substituents. For each compound, a range of molecular descriptors would be calculated. These can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment. mdpi.com

Steric/Topological: Molar refractivity, topological polar surface area (PSA), shape indices. mdpi.comnih.gov

Physicochemical: Aqueous solubility (LogS), hydrophobicity (LogP). mdpi.com

Statistical methods like Multiple Linear Regression (MLR) are then used to build a model linking these descriptors to a measured biological activity (e.g., IC50 values). mdpi.com For instance, a QSAR study on piperazine derivatives acting as mTORC1 inhibitors found that descriptors including LUMO energy, molar refractivity, and topological polar surface area were significantly correlated with inhibitory activity. mdpi.com Such models provide valuable insights into which molecular properties are key for the desired biological effect, thereby guiding the rational design of more potent and selective compounds. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering profound insights into molecular structure, bonding, and electronic transitions. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to simulate its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to validate both the computational model and the synthesized molecular structure.

Computational approaches have become an integral part of modern drug discovery and medicinal chemistry. chemexper.com These methods can be broadly categorized into data mining and modeling/simulation techniques, which together provide hypotheses to guide experimental research. chemexper.com

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the established methodologies for similar piperazine derivatives provide a clear framework for how such an analysis is conducted. dntb.gov.ua Studies on related compounds, such as ethyl sulfonyl piperazine, demonstrate the utility of these theoretical investigations. dntb.gov.ua

The typical computational workflow for predicting spectroscopic properties involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p).

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the IR spectrum and confirm that the optimized structure is a true energy minimum.

NMR Shielding Calculations: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants, which are then converted into NMR chemical shifts (¹H and ¹³C) relative to a standard reference like Tetramethylsilane (TMS).

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

A crucial aspect of this process is the comparison with experimental data. Discrepancies between theoretical and experimental values can arise from factors like solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational methods. Often, a scaling factor is applied to the calculated vibrational frequencies to improve their agreement with experimental IR spectra. dntb.gov.ua

Below are illustrative tables demonstrating how the predicted and experimental spectroscopic data for this compound would be presented and compared.

Illustrative ¹H and ¹³C NMR Data Comparison

The following table showcases a hypothetical comparison between theoretical and experimental NMR chemical shifts (in ppm). The theoretical values would be calculated using the GIAO method with a DFT functional.

Atom NumberExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (ppm)
C1--155.2154.8
C24.15 (q)4.1061.561.1
C31.25 (t)1.2214.514.2
C4 (Phenyl-CH)4.50 (m)4.4555.054.6
C5, C6 (Pip-CH₂)3.0-3.8 (m)3.0-3.745-5044-49
C7, C8 (Pip-CH₂)3.0-3.8 (m)3.0-3.745-5044-49
C9 (Phenyl-C)--140.1139.8
C10-C14 (Aryl-CH)7.20-7.40 (m)7.15-7.35126-129125-128

Data is illustrative. q = quartet, t = triplet, m = multiplet. Pip = Piperazine.

Illustrative IR Vibrational Frequency Comparison

This table provides a hypothetical comparison of key experimental and theoretical vibrational frequencies (in cm⁻¹). The theoretical frequencies are typically scaled to account for systematic errors in the calculations.

Vibrational ModeExperimental IR (cm⁻¹)Theoretical IR (cm⁻¹) (Scaled)Assignment
C-H Stretch (Aromatic)30503045ν(C-H)
C-H Stretch (Aliphatic)2975, 28502970, 2845ν(C-H)
C=O Stretch (Carbamate)16951690ν(C=O)
C-N Stretch (Piperazine)12401235ν(C-N)
C-O Stretch (Ester)11001095ν(C-O)

Data is illustrative. ν denotes a stretching vibration.

Illustrative UV-Vis Spectral Data

The electronic transitions predicted by TD-DFT are compared with the experimental absorption maximum.

ParameterExperimental (in Ethanol)Theoretical (TD-DFT)
λ_max (nm)258255
Transitionπ → π*HOMO → LUMO

Data is illustrative. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Phenylpiperazine 1 Carboxylate

Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The ethyl carboxylate group is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis:

Under both acidic and basic conditions, the ester functionality can be hydrolyzed to yield 3-phenylpiperazine-1-carboxylic acid and ethanol (B145695). The reaction mechanism is typical for ester hydrolysis. In acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the ethoxide leaving group. nih.govmasterorganicchemistry.com The rate of hydrolysis is influenced by pH, with the reaction being significantly faster at higher pH due to the stronger nucleophilicity of the hydroxide ion compared to water. nih.gov

Transesterification:

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgresearchgate.net For instance, reacting Ethyl 3-phenylpiperazine-1-carboxylate with an excess of methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.comlibretexts.org The reaction is generally reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol. libretexts.org

Table 1: Representative Conditions for Carboxylate Reactions

ReactionReagentsCatalystProductReference
HydrolysisWaterAcid (e.g., HCl) or Base (e.g., NaOH)3-Phenylpiperazine-1-carboxylic acid nih.gov
TransesterificationAlcohol (e.g., Methanol)Acid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound researchgate.net

Amination and Alkylation Reactions on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, N1 and N4. The N1 nitrogen is part of the ethyl carbamate (B1207046) functionality, making it significantly less nucleophilic. The N4 nitrogen, however, is a secondary amine and is a primary site for amination and alkylation reactions. nih.gov

Amination:

The N4 nitrogen can undergo catalytic amination reactions. For instance, palladium-catalyzed amination reactions between aryl bromides and unprotected piperazine have been reported to be efficient. nih.gov While direct catalytic amination on this compound is not extensively documented, the reactivity of the secondary amine suggests its feasibility.

Alkylation:

N-alkylation of the secondary amine at the N4 position is a common reaction for piperazine derivatives. nih.gov This can be achieved using various alkylating agents such as alkyl halides in the presence of a base to neutralize the resulting acid. researchgate.net The choice of base and solvent is crucial for achieving high yields and selectivity, with combinations like potassium carbonate in acetonitrile (B52724) or N,N-diisopropylethylamine in ethyl acetate (B1210297) being commonly employed. researchgate.net Reductive amination is another method to introduce alkyl groups at the N4 position. nih.gov

Table 2: Conditions for N4-Position Reactions

ReactionReagentsBase/ConditionsProductReference
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)K₂CO₃, AcetonitrileEthyl 4-alkyl-3-phenylpiperazine-1-carboxylate researchgate.net
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Acetic AcidEthyl 4-alkyl-3-phenylpiperazine-1-carboxylate nih.gov

Reactions Involving the Phenyl Substituent

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would likely introduce a nitro group at the ortho or para positions of the phenyl ring. The specific regioselectivity would depend on the reaction conditions and the steric hindrance posed by the piperazine ring. libretexts.org

Investigation of Reaction Pathways and Transition States

Detailed mechanistic studies, particularly computational investigations, provide valuable insights into the reaction pathways and transition states of reactions involving piperazine derivatives. nih.govnih.govacs.org

For hydrolysis and transesterification, the reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Computational studies on similar systems can be used to model the energy profile of this pathway, including the structure and energy of the transition state leading to the tetrahedral intermediate.

In N-alkylation reactions, the transition state involves the formation of a new C-N bond between the N4 nitrogen and the alkylating agent. The geometry and energy of this transition state are influenced by the nature of the alkylating agent and the solvent. scirp.org

Computational studies on the electrophilic substitution of the phenyl ring would involve modeling the formation of the sigma complex (arenium ion) intermediate for ortho, meta, and para attack. The relative energies of these intermediates and the corresponding transition states would determine the regioselectivity of the reaction. libretexts.org

Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of the reactions of this compound are crucial for understanding and optimizing reaction conditions.

Kinetics:

Hydrolysis: The hydrolysis of similar aminoalkyl esters follows pseudo-first-order kinetics, with the rate constant being highly dependent on pH. nih.gov The rate of reaction is generally slow at neutral pH and increases significantly in acidic and, more dramatically, in basic conditions. nih.gov

N-Alkylation: The kinetics of N-alkylation of piperazines can be complex due to the possibility of di-alkylation. researchgate.net However, under controlled conditions with an excess of the piperazine derivative, the reaction can be made to follow second-order kinetics (first order in both the piperazine and the alkylating agent). scirp.org

Thermodynamics:

Hydrolysis and Transesterification: These reactions are typically reversible. The thermodynamic favorability depends on the relative stability of the reactants and products. In hydrolysis, the formation of a carboxylic acid and an alcohol is generally favored. In transesterification, the equilibrium constant is often close to one, necessitating the use of excess reagent to drive the reaction. libretexts.org

N-Alkylation: The alkylation of amines is generally an exothermic and thermodynamically favorable process. Computational studies on piperazine reactions have been used to determine thermodynamic parameters such as the enthalpy of reaction. nih.govacs.orgacs.org

Table 3: Key Kinetic and Thermodynamic Parameters (Illustrative for Analogous Systems)

ReactionKinetic ParameterThermodynamic ParameterReference
Ester HydrolysispH-dependent rate constant (k_obs)Equilibrium constant (K_eq) nih.gov
N-AlkylationSecond-order rate constant (k₂)Enthalpy of reaction (ΔH_r) scirp.org

Medicinal Chemistry and Pharmacological Research Applications

Design Principles for Novel Bioactive Agents Based on the Ethyl 3-phenylpiperazine-1-carboxylate Scaffold

The rational design of new drugs based on the this compound scaffold involves leveraging its inherent structural features. mdpi.com The core design strategy often treats the molecule as a modular construct with three primary regions for modification: the phenyl ring at the 3-position, the piperazine (B1678402) core itself, and the ethyl carboxylate group at the N-1 position.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The phenyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. Similarly, the ethyl carboxylate moiety can be substituted with various other groups, such as amides, sulfonamides, or alkyl chains, to alter polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

Lipophilicity and Physicochemical Modulation: Modifications, such as the introduction of fluorine atoms or other substituents on the phenyl ring, can significantly alter the molecule's lipophilicity. nih.govmdpi.com This is a crucial parameter that affects absorption, distribution, metabolism, and excretion (ADME) profiles. The piperazine nitrogens also contribute to the molecule's polarity and can be used to enhance favorable interactions with biological targets. researchgate.net

Conformational Constraint: The piperazine ring exists in a chair conformation. Introducing substituents or incorporating the ring into a more rigid bicyclic system can lock the molecule into a specific three-dimensional shape. This can lead to increased affinity and selectivity for a particular biological target by reducing the entropic penalty upon binding. mdpi.com

Fragment-Based Linking: The N-H group at the N-4 position serves as a key attachment point for linking to other pharmacophoric fragments. Many successful arylpiperazine drugs feature a flexible aliphatic chain connecting the piperazine scaffold to a second terminal group, allowing the molecule to span and interact with multiple sub-pockets of a receptor binding site. mdpi.com

Exploration of Biological Targets and Pathways Modulated by Piperazine Carboxylates

Derivatives of the phenylpiperazine scaffold have been shown to interact with a wide range of biological targets, particularly within the central nervous system (CNS). The structural similarity of this scaffold to key neurotransmitters facilitates its interaction with various receptors and enzymes.

Receptor binding assays are fundamental in characterizing the pharmacological profile of this compound derivatives. These studies typically use radioligand displacement assays to determine the affinity of a compound (expressed as the inhibition constant, Ki) for a specific receptor.

Dopamine (B1211576) Receptors: N-phenylpiperazine analogs are extensively studied as ligands for dopamine D2 and D3 receptors. nih.gov Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a significant goal in developing treatments for conditions like Parkinson's disease-related dyskinesia. nih.gov Studies have shown that specific substitution patterns on the phenyl ring are crucial for this selectivity. acs.org For instance, some 2,3-dichlorophenylpiperazine analogues display subnanomolar affinity for the D3 receptor with significant selectivity over the D2 subtype. acs.org

Serotonin (B10506) (5-HT) Receptors: The arylpiperazine motif is a classic component of ligands for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov Affinity for these receptors is associated with potential treatments for depression, anxiety, and other psychiatric disorders. mdpi.com Selectivity between these subtypes is critical, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural features governing this selectivity. nih.gov

Adrenergic Receptors: Phenylpiperazine derivatives have also been identified as ligands for α1-adrenergic receptors. nih.gov

GABAA Receptors: The broader class of piperazine-containing compounds has been investigated for activity at the benzodiazepine (B76468) binding site of GABAA receptors, which are key targets for anxiolytic and sedative drugs. bindingdb.org

Compound ScaffoldTarget ReceptorAffinity (Ki, nM)Selectivity (vs. other subtypes)Reference
2,3-Dichlorophenylpiperazine AnalogDopamine D3<1~56-fold vs D2 acs.org
2-Methoxyphenylpiperazine AnalogDopamine D3<10Reduced vs D2 acs.org
Bicyclohydantoin-phenylpiperazine5-HT1AVariableDependent on meta-substituents nih.gov
Bicyclohydantoin-phenylpiperazineα1-AdrenergicVariableSensitive to substituent volume nih.gov
Thiazolylphenyl-piperazine Analog5-HT2C1.13High mdpi.com

Beyond receptor modulation, piperazine-based compounds have been evaluated as inhibitors of various enzymes.

Cholinesterases: Derivatives of 1-arylsulfonyl-4-phenylpiperazine have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, though many showed weak activity. researchgate.net

α-Glucosidase: Some piperazine sulfonamides have demonstrated moderate inhibitory potential against α-glucosidase, an enzyme targeted in the management of type-2 diabetes. researchgate.net

Monoamine Oxidase (MAO): Novel thiazolylhydrazine-piperazine derivatives have been designed as highly potent and selective inhibitors of MAO-A, a key enzyme in the metabolism of monoamine neurotransmitters and a target for antidepressants. semanticscholar.org Some compounds in this class showed significantly greater potency than the reference drug moclobemide. semanticscholar.org

Enoyl-ACP Reductase: Piperazine moieties have been incorporated into molecules designed to inhibit the bacterial enoyl-ACP reductase, a target for developing new antimicrobial agents. mdpi.com

Compound SeriesEnzyme TargetActivity (IC50)FindingReference
1-Arylsulfonyl-4-phenylpiperazinesα-GlucosidaseModerateCompound 3e showed the best potency in the series. researchgate.net
1-Arylsulfonyl-4-phenylpiperazinesAChE / BChEWeak or no inhibitionScaffold showed low potential for these targets. researchgate.net
Thiazolylhydrazine-piperazinesMAO-A0.057 µM (for compound 3e)Highly potent and selective inhibition. More potent than clorgiline. semanticscholar.org
Thiazolylhydrazine-piperazinesMAO-BLow to no inhibitionHigh selectivity for MAO-A isoform. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are essential for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, SAR explores how chemical modifications at different positions on the molecule influence its interaction with biological targets.

The biological activity of phenylpiperazine derivatives is highly sensitive to the nature and position of substituents.

Phenyl Ring Substitution: This is a critical determinant of activity and selectivity.

For D3/D2 receptor ligands, introducing electron-withdrawing groups like chlorine at the 2- and 3-positions of the phenyl ring can significantly enhance D3 affinity and selectivity. acs.org

For 5-HT1A/α1 receptor selectivity, substitution at the meta-position of the phenyl ring appears to be a key differentiating factor. nih.gov The α1 receptor is less tolerant of bulky substituents at this position compared to the 5-HT1A receptor. nih.gov

In the context of antimycobacterial agents, electron-withdrawing groups (e.g., -CF3, -Cl) on a phenyl ring attached to the piperazine core generally lead to improved activity. mdpi.com

N-1 Piperazine Substitution: The ethyl carboxylate group in the parent compound is a prime site for modification. Changing this ester to an amide, sulfonamide, or other functional group can dramatically alter the compound's hydrogen bonding capabilities, polarity, and metabolic stability, thereby influencing its pharmacological profile.

N-4 Piperazine Substitution: The N-4 nitrogen is often connected via a linker to another chemical moiety. The nature of this substituent is crucial. For example, in a series of antimycobacterial agents, a 4-diphenylmethylpiperazine derivative showed high potency. mdpi.com In acaricidal agents, attaching a trifluoromethylsulfonyl group to this nitrogen resulted in the highest activity against multiple mite species. nih.gov

Modification SiteSubstituentObserved EffectTarget ClassReference
Phenyl Ring (ortho, meta)2,3-DichloroIncreased D3 affinity and selectivityDopamine Receptors acs.org
Phenyl Ring (ortho)2-MethoxyIncreased affinity at both D2 and D3, reducing selectivityDopamine Receptors acs.org
Phenyl Ring (meta)Bulky groupsDecreased α1 affinity relative to 5-HT1ASerotonin/Adrenergic Receptors nih.gov
N-4 PiperazineTrifluoromethylsulfonylHighest acaricidal activityAcaricides nih.gov
N-4 Piperazine (via linker)DiphenylmethylHigh antimycobacterial activityAntimycobacterials mdpi.com

The presence of a chiral center at the 3-position of the piperazine ring in this compound means it exists as a pair of enantiomers (R and S). Stereochemistry is a critical factor in pharmacology because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. researchgate.net

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. researchgate.net

For 3-substituted piperazine and piperidine (B6355638) derivatives, stereochemistry has been shown to be crucial for activity. For example, studies on 3-arylpiperidines revealed that their stereochemical configuration could influence their binding mode at opiate receptors. nih.gov Therefore, for any therapeutic development based on the this compound scaffold, it is imperative to:

Synthesize or separate the individual R- and S-enantiomers.

Independently evaluate the pharmacological profile (e.g., receptor affinity, enzyme inhibition, functional activity) of each enantiomer.

Determine the pharmacokinetic properties of each isomer.

This stereochemical investigation is essential for identifying the optimal isomer for further development, potentially leading to a more potent and safer drug with a better therapeutic index.

Preclinical Pharmacological Investigations

Preclinical studies are the cornerstone of drug discovery, providing essential insights into the biological activity and pharmacokinetic profile of a new chemical entity before it can be considered for further development. For this compound and its analogues, these investigations are beginning to reveal a landscape of therapeutic promise.

In Vitro Cellular Assays for Biological Efficacy

While specific in vitro cellular assay data for this compound is not extensively available in public literature, studies on structurally related piperazine carboxylates offer valuable insights into its potential biological activities. For instance, a closely related analogue, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated significant anti-inflammatory and anti-nociceptive effects in cellular models.

In a study investigating its mechanisms, LQFM-008 was shown to reduce the release of inflammatory mediators in in vitro assays. Specifically, it inhibited both cell migration and protein exudation in a carrageenan-induced pleurisy test in animal models, which is a reflection of its anti-inflammatory potential at a cellular level. nih.gov The anti-nociceptive effects were also found to be mediated through the serotonergic pathway, suggesting interaction with specific cellular receptors. nih.gov

These findings suggest that this compound may also exhibit similar activities, warranting further investigation in specific cell-based assays to determine its efficacy against various cellular targets, such as receptors, enzymes, and ion channels.

Assessment of Compound Stability in Biological Matrices

Research on the in vitro metabolism of radiolabeled 1-phenylpiperazine (B188723) derivatives using mouse liver S9 fractions has shown that these compounds can undergo metabolism. nih.gov The primary metabolic pathways observed were defluorination and aromatic ring oxidation. nih.gov This suggests that this compound could also be susceptible to oxidative metabolism by cytochrome P450 enzymes present in the liver.

Furthermore, a study on the hydrolytic stability of a series of homologous esters in rat plasma and liver microsomes indicated that the rate of hydrolysis is influenced by the nature of the ester group. nih.gov Generally, ethyl esters were found to be relatively labile to hydrolysis by plasma and liver esterases. nih.gov This suggests that the ethyl ester moiety of this compound could be hydrolyzed in vivo to its corresponding carboxylic acid metabolite, which may or may not have its own pharmacological activity.

The table below summarizes the stability of some benzoate (B1203000) esters in rat plasma and liver microsomes, which can serve as a general reference for the potential stability of ethyl carboxylate-containing compounds.

CompoundHalf-life in Rat Plasma (min)Half-life in Rat Liver Microsomes (min)
Methyl benzoate3615
Ethyl benzoate1712
n-Propyl benzoate10Not Reported
n-Butyl benzoate10Not Reported
Phenyl benzoate7Not Reported

Table 1: Stability of Benzoate Esters in Biological Matrices nih.gov

In Silico ADME Prediction and Analysis

In the absence of extensive experimental data, in silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a valuable tool in early drug discovery. For this compound, several key ADME parameters can be predicted based on its chemical structure and by comparing it to structurally similar compounds.

A related compound, Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate, has been analyzed for its physicochemical properties, which are often predictive of its ADME profile. These predictions suggest that such molecules possess characteristics favorable for crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS). vulcanchem.com

Below is a table of predicted physicochemical properties for a structural analogue of this compound, which offers a glimpse into its potential ADME characteristics.

PropertyPredicted ValueSignificance for ADME
LogP (octanol/water)2.8 ± 0.3Indicates good lipophilicity for membrane permeability.
Aqueous Solubility0.12 mg/mL (at 25°C)Moderate solubility, which can impact absorption.
Melting Point98–102°CRelevant for formulation and dissolution.

Table 2: Predicted Physicochemical Properties of a Structurally Similar Compound vulcanchem.com

Potential Therapeutic Areas and Disease Indications for Piperazine Carboxylates

The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, and piperazine carboxylates, as a subclass, are being explored for a wide range of therapeutic applications. mdpi.com The versatility of this chemical structure allows for the development of compounds with diverse pharmacological activities.

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS targets, including dopamine and serotonin receptors. This makes them promising candidates for the treatment of conditions such as schizophrenia, depression, and anxiety. nih.gov The predicted ability of some piperazine carboxylates to cross the blood-brain barrier further enhances their potential in this area. vulcanchem.com

Neurodegenerative Diseases: Research has indicated that certain piperazine derivatives may have neuroprotective effects, making them of interest for diseases like Alzheimer's. nih.gov

Oncology: The piperazine ring is a common feature in a number of kinase inhibitors used in cancer therapy. mdpi.com Derivatives of piperazine have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.

Infectious Diseases: The piperazine nucleus has also been incorporated into molecules with antimicrobial and antiviral properties, suggesting a role for piperazine carboxylates in the fight against infectious diseases.

The broad spectrum of biological activities associated with the piperazine scaffold underscores the potential of this compound and related compounds as starting points for the development of new therapeutics across multiple disease areas. Further research is needed to fully elucidate the specific pharmacological profile of this particular compound and its potential clinical applications.

Analytical Method Development and Validation for Ethyl 3 Phenylpiperazine 1 Carboxylate

Development of Analytical Methods for Purity and Content Determination

The determination of purity and active content of Ethyl 3-phenylpiperazine-1-carboxylate relies on selective and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are the primary methods employed for this purpose.

For HPLC, a reversed-phase C18 column is typically used, providing effective separation of the main compound from potential impurities. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. researchgate.netmdpi.com Detection is commonly performed at a UV wavelength where the phenyl chromophore exhibits maximum absorbance.

For GC-FID, a capillary column with a mid-polarity stationary phase, such as (50%-Phenyl)-methylpolysiloxane, is suitable for separating this compound from related volatile substances. hakon-art.comtsijournals.com The method's parameters, including oven temperature program, carrier gas flow rate, and injector/detector temperatures, must be optimized to ensure good peak shape and resolution. tsijournals.comresearchgate.net

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. hakon-art.com According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, and precision. nih.gov

Specificity: This ensures that the analytical signal is solely attributable to the target analyte, without interference from impurities, degradation products, or matrix components. It is assessed by analyzing placebo samples and samples spiked with known impurities to demonstrate that the analyte peak is well-resolved.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov It is determined by analyzing a series of dilutions of a standard solution across a specified range. A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.999. tsijournals.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is evaluated by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). hakon-art.comnih.gov Recoveries are expected to be within a range of 98-102%.

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same conditions.

Intermediate Precision (Inter-day precision): Analysis performed by different analysts, on different days, or with different equipment.

Reproducibility: Analysis performed in different laboratories. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. tsijournals.com

Table 1: Illustrative HPLC-UV Validation Data for this compound

Validation ParameterSpecificationTypical Result
Linearity
Range50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery)
80% Concentration98.0 - 102.0%99.5%
100% Concentration98.0 - 102.0%100.2%
120% Concentration98.0 - 102.0%99.8%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision (n=6)≤ 2.0%1.10%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined based on a signal-to-noise ratio of 3:1. tsijournals.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is established based on a signal-to-noise ratio of 10:1 and is validated for precision and accuracy. tsijournals.com

For trace-level impurity analysis, these limits are crucial. For a compound like this compound, typical LOQ values using a validated HPLC-UV method would be in the range of 0.01-0.05% of the standard analyte concentration.

Table 2: Representative Sensitivity Data

ParameterMethodBasisTypical Value (as % of 1000 µg/mL analyte)
LODGC-FIDS/N Ratio = 3:10.005%
LOQGC-FIDS/N Ratio = 10:10.02%

Data based on methods for similar piperazine (B1678402) compounds. tsijournals.com

Methods for Identification and Quantification in Complex Mixtures or Biological Samples

When this compound needs to be identified and quantified in complex matrices like biological fluids (plasma, urine) or in the presence of multiple other components, more sophisticated techniques are required. This is particularly relevant in pharmacokinetic studies. nih.gov

Effective sample preparation is essential to remove interfering substances and concentrate the analyte before analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method for biological samples where a solvent like acetonitrile or methanol is used to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or dichloromethane). LLE provides a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent cartridge while interferences are washed away. nih.gov The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) depends on the physicochemical properties of the analyte.

Hyphenated chromatographic-mass spectrometric techniques offer unparalleled sensitivity and specificity for analyzing compounds in complex mixtures. unodc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids. nih.govnih.gov After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) provides high selectivity and sensitivity. nih.gov For this compound (MW: 234.29) amadischem.com, the [M+H]⁺ ion at m/z 235.1 would be a likely precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. nih.gov The compound is separated by GC and then ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries. lcms.cz For this compound, characteristic fragments would likely include ions corresponding to the loss of the ethyl group, the carboxyl group, and cleavage of the piperazine ring. nih.gov

Table 3: Typical Mass Spectrometry Parameters for Phenylpiperazine Analysis

TechniqueIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z) (Illustrative)
LC-MS/MS ESI (+)235.1 [M+H]⁺161.1 (loss of C2H5OCO), 132.1 (phenylpiperazine fragment), 104.1 (styrene fragment)
GC-MS EI (70 eV)234 [M]⁺189 (loss of C2H5), 161 (loss of C2H5O2), 131 (phenylpiperazine fragment), 56 (piperazine ring fragment)

Fragmentation pathways are predictive and based on the analysis of structurally related compounds. nih.gov

Stability Studies and Degradation Pathway Analysis

Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. isaacpub.org Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods. researchgate.netrjsvd.com

The typical stress conditions applied to this compound would include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 1M HCl) and alkaline (e.g., 1M NaOH) conditions at elevated temperatures. rjsvd.com The ester and carbamate (B1207046) functionalities are potentially susceptible to hydrolysis. Under basic conditions, the ethyl carbamate group could hydrolyze to yield 3-phenylpiperazine. rjsvd.com

Oxidative Degradation: The stability against oxidation is tested using an oxidizing agent like hydrogen peroxide (H₂O₂). rjsvd.com The tertiary nitrogen atoms in the piperazine ring could be susceptible to N-oxide formation.

Thermal Degradation: The solid substance is exposed to high temperatures (e.g., 80°C) to assess its thermal stability. rjsvd.com

Photodegradation: The substance is exposed to UV and visible light to determine its photosensitivity.

The degradation products are identified using techniques like LC-MS/MS, which can provide molecular weight and structural information about the new entities formed. rjsvd.com This analysis helps in understanding the degradation pathways and in developing formulations and packaging that protect the compound from decomposition. researchgate.net For this compound, the most probable degradation pathway under hydrolytic stress involves the cleavage of the carbamate bond.

Forced Degradation Studies (e.g., thermal, oxidative, photolytic, hydrolytic)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit the formation of degradation products. researchgate.net These studies are crucial for understanding the intrinsic stability of a molecule, elucidating potential degradation pathways, and demonstrating the specificity of analytical methods. nih.gov The conditions for forced degradation studies are selected based on the chemical nature of the molecule and typically include thermal, oxidative, photolytic, and hydrolytic stress. nih.gov

While specific forced degradation data for this compound is not extensively available in public literature, a predictive analysis of its stability can be made based on the known degradation pathways of its core functional groups: the N-phenylpiperazine moiety and the ethyl carbamate group. The active compounds with diverse molecular structures are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, and photodegradation. isaacpub.org

Oxidative Degradation: Oxidative stress testing is typically performed using an oxidizing agent like hydrogen peroxide. nih.gov The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. Studies on piperazine itself have shown that oxidative degradation can lead to the formation of various products, including ethylenediamine (B42938) and 2-oxopiperazine. hw.ac.uk For this compound, the tertiary amine in the piperazine ring and the benzylic position on the phenyl ring could be potential sites of oxidation.

Photolytic Degradation: Photostability testing exposes the compound to light to determine if it is susceptible to photodegradation. Phenylpiperazine derivatives have been noted to have potential for photodegradation, which can influence their stability. acs.org The aromatic phenyl ring in this compound can absorb UV light, potentially leading to the formation of photo-degradants.

Hydrolytic Degradation: Hydrolysis studies are conducted across a range of pH values (acidic, neutral, and alkaline) to determine the susceptibility of the compound to hydrolysis. The ethyl carbamate functional group in this compound is an ester and is therefore a prime candidate for hydrolytic cleavage under both acidic and basic conditions. A study on a different N-phenylpiperazine derivative containing an amide linkage showed significant degradation under alkaline conditions, resulting in the cleavage of the amide bond to form 1-phenylpiperazine (B188723) and the corresponding carboxylic acid. pharmpharm.ru A similar hydrolytic cleavage of the ester bond in this compound is highly probable.

The following table summarizes the potential degradation conditions and expected primary degradation pathways for this compound based on the analysis of its structural components.

Stress ConditionStress AgentPotential Degradation Pathway
Thermal High TemperatureDecomposition of the ethyl carbamate moiety, potential fragmentation of the molecule.
Oxidative Hydrogen PeroxideOxidation of the piperazine nitrogen to form N-oxides, oxidation at the benzylic position.
Photolytic UV/Visible LightPhotodegradation of the phenylpiperazine moiety.
Hydrolytic (Acidic) Hydrochloric AcidHydrolysis of the ethyl carbamate to 3-phenylpiperazine, ethanol (B145695), and carbon dioxide.
Hydrolytic (Alkaline) Sodium Hydroxide (B78521)Hydrolysis of the ethyl carbamate to 3-phenylpiperazine, ethanol, and carbonate.

Identification of Degradation Products

The identification and characterization of degradation products are fundamental to establishing the safety profile of a drug substance and for the validation of a stability-indicating analytical method. dphen1.com Based on the predicted degradation pathways from the forced degradation studies, several potential degradation products of this compound can be postulated.

Under hydrolytic conditions , the most likely degradation pathway is the cleavage of the ethyl carbamate ester linkage.

In acidic and alkaline environments, this would lead to the formation of 3-phenylpiperazine . pharmpharm.ru The other products would be ethanol and carbon dioxide (in acidic media) or carbonate salts (in alkaline media).

Under oxidative conditions , several products could be formed:

Oxidation of the tertiary nitrogen atoms in the piperazine ring could yield N-oxides .

Oxidation of the phenyl ring could lead to hydroxylated derivatives.

Under thermal stress , decomposition could lead to the fragmentation of the molecule, potentially yielding smaller aromatic and aliphatic compounds.

The following table outlines the potential degradation products of this compound, their likely origin from the stress studies, and their chemical structures.

Degradation Product NamePotential OriginChemical Structure
3-PhenylpiperazineHydrolytic (Acidic, Alkaline)
This compound N-oxideOxidativeStructure not available
Hydroxylated Phenylpiperazine DerivativesOxidativeStructure not available

The definitive identification of these and any other degradation products would require the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying unknown impurities. eurjchem.comresearchgate.net Further structural elucidation would be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The development of a stability-indicating HPLC method would need to demonstrate sufficient resolution between the parent compound, this compound, and all potential degradation products. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 3 Phenylpiperazine 1 Carboxylate

Integration with High-Throughput Screening in Drug Discovery

The integration of Ethyl 3-phenylpiperazine-1-carboxylate and its derivatives into high-throughput screening (HTS) campaigns is a logical next step in unlocking its therapeutic potential. The phenylpiperazine core is a well-established "privileged scaffold," frequently interacting with a variety of biological targets. HTS allows for the rapid assessment of large libraries of compounds against specific enzymes, receptors, or cellular pathways to identify initial "hits."

Future HTS campaigns could focus on libraries derived from the this compound core. By systematically modifying the phenyl ring or creating a library of amides from the ethyl carbamate (B1207046), researchers can generate a diverse set of molecules. These libraries can then be screened against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, where phenylpiperazine derivatives have previously shown activity. The data generated from HTS can rapidly build structure-activity relationships (SAR), guiding the optimization of hit compounds into potent and selective lead candidates.

Applications in Materials Science or Catalysis Beyond Medicinal Chemistry

While the primary focus for piperazine (B1678402) derivatives has been medicinal chemistry, their structural and chemical attributes suggest potential applications in materials science and catalysis. The rigid, diamine structure of the piperazine ring can be exploited to create novel polymers or metal-organic frameworks (MOFs). This compound could serve as a unique monomer or a coordinating ligand.

In catalysis, the nitrogen atoms of the piperazine ring can act as ligands for transition metals, forming catalysts for various organic transformations. The specific stereochemistry and electronic nature of this compound could lead to the development of novel asymmetric catalysts. For instance, the compound could be explored as a ligand in reactions such as hydrogenations or cross-couplings. Research in this area is nascent but holds the promise of expanding the utility of this chemical class beyond its traditional biological role.

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of piperazine derivatives is continually evolving, with modern techniques offering significant advantages over traditional batch methods. Advanced methodologies like flow chemistry and photoredox catalysis are particularly promising for the synthesis and diversification of this compound. mdpi.com

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For piperazine synthesis, flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.comacs.org It can facilitate multi-step sequences without the need for isolating intermediates, thereby improving efficiency. nih.gov The transition of synthetic routes for this compound to flow conditions could enable more rapid and automated production of derivatives for screening and development. mdpi.com

Photoredox Catalysis: This method uses visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations under mild conditions. For piperazines, photoredox catalysis has been used for C-H functionalization, allowing for the direct modification of the piperazine core without pre-functionalization. nih.govresearchgate.netacs.org Applying these methods to this compound could open up new avenues for creating structurally complex and diverse analogues that are inaccessible through conventional synthesis. mdpi.com

Table 1: Comparison of Advanced Synthetic Methodologies for Piperazine Synthesis

Methodology Key Advantages Potential Application for this compound
Flow Chemistry Enhanced process control, improved safety, scalability, automation, telescoping of reaction steps. mdpi.comacs.orgnih.gov Rapid library synthesis, on-demand production, safer handling of reactive intermediates.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel bond formations (e.g., C-H activation). mdpi.comnih.gov Direct functionalization of the piperazine or phenyl ring, creation of novel derivatives.

Exploration of Novel Biological Activities and Mechanistic Insights

The phenylpiperazine moiety is a pharmacophoric element in drugs targeting the central nervous system (CNS), cardiovascular system, and cancer. nih.govjetir.org Derivatives have shown a wide spectrum of activities, including monoamine reuptake inhibition, receptor antagonism, and enzyme inhibition. wikipedia.orgnih.gov this compound is a prime candidate for broad biological screening to uncover novel therapeutic applications.

Future research should focus on screening this compound and its derivatives against targets implicated in various diseases. For example, its potential as an anticancer agent could be explored by testing its effects on cell proliferation and its interaction with targets like topoisomerase II. nih.gov Other areas of interest include its potential anti-inflammatory and antidiabetic properties. biomedpharmajournal.org

To understand the underlying mechanism of action, a combination of in vitro assays and in silico techniques like molecular docking is crucial. rsc.org Molecular docking studies can predict how these molecules bind to specific protein targets, such as the α1A-adrenoceptor, providing insights that can guide the design of more potent and selective compounds. nih.govrsc.org

Table 2: Potential Biological Activities for Phenylpiperazine Derivatives

Biological Target/Activity Therapeutic Area Relevant Findings for Phenylpiperazine Class
Monoamine Transporters (SERT, NET, DAT) Depression, CNS Disorders Phenylpiperazines can act as reuptake inhibitors or releasing agents. wikipedia.orgnih.gov
Adrenergic Receptors (e.g., α1A) Cardiovascular Disease N-phenylpiperazine derivatives bind to α1-adrenoceptors. rsc.org
Topoisomerase II Cancer Phenylpiperazine derivatives have shown cytotoxic effects and interactions with this enzyme. nih.gov
α-Amylase Inhibition Diabetes N-phenyl piperazine derivatives have demonstrated α-amylase inhibitory potential. biomedpharmajournal.org
Intestinal Permeation Enhancement Drug Delivery Piperazine derivatives can improve the absorption of other drugs. researchgate.net

Multidisciplinary Research Collaborations and Translational Potential

Realizing the full potential of this compound requires a multidisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, computational biologists, and materials scientists will be essential.

The translational pathway from a laboratory discovery to a clinical or commercial product is complex. For instance, if a derivative shows promise as a new antidepressant, extensive collaboration is needed to optimize its properties, evaluate its efficacy and safety in preclinical models, and develop a scalable manufacturing process. Similarly, if a novel catalytic application is discovered, chemical engineers would be needed to translate this from a lab-scale reaction to an industrial process. The diverse potential of this scaffold in areas ranging from CNS disorders to materials science underscores the necessity of building research teams with complementary expertise to bridge the gap between basic research and real-world application. nih.govresearchgate.net

Q & A

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

  • Methodology :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) in real-time.
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.